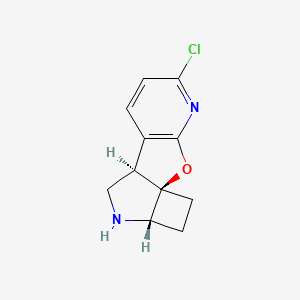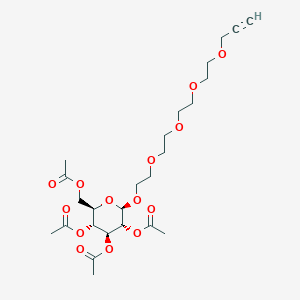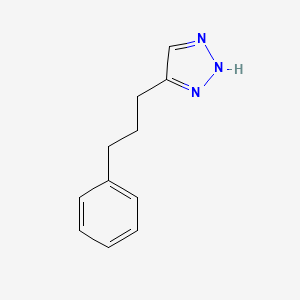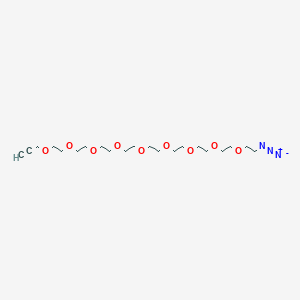
SGC-iMLLT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC-iMLLT is a potent and selective inhibitor of MLLT1/3 - histone interactions.
Scientific Research Applications
1. Epigenetic Targeting in Drug Discovery
SGC-iMLLT, as a small-molecule chemical probe, has been identified for its role in targeting YEATS domain (YD) proteins, specifically MLLT1 and MLLT3. These proteins are linked to the onset and progression of cancers. SGC-iMLLT is significant for its potent and selective inhibition of MLLT1/3–histone interactions, providing a valuable tool for understanding MLLT1/3-associated biology and the therapeutic potential of small-molecule YD inhibitors (Moustakim et al., 2018).
2. Advancements in Structural Genomics
The Structural Genomics Consortium (SGC), of which SGC-iMLLT is a part, focuses on pre-competitive research in health and medicine. The SGC is noted for its open science model, providing a shared knowledge resource for drug discovery. This consortium differs significantly from traditional approaches to knowledge production in drug discovery, offering novel insights and infrastructure for the scientific community (Jones & Chataway, 2021).
3. Facilitating Collaborative Scientific Endeavors
SGC's model, including initiatives like SGC-iMLLT, emphasizes collaboration between academia and industry, focusing on producing research relevant to drug discovery. The consortium's approach has highlighted the importance of producing high-quality, reproducible scientific research, impacting both academia and industry (Edwards, 2016).
4. Open Science and Patient-Centric Research
The SGC's open science initiatives, such as SGC-iMLLT, have been instrumental in accelerating drug discovery and development, particularly in collaboration with patient-centric organizations. This partnership model, exemplified in the case of multiple myeloma research, demonstrates the potential for open science to foster rapid innovation in response to patient needs (Low, Bountra, & Lee, 2016).
5. Beyond Oncology: Broader Applications
Although the primary focus of SGC-iMLLT and similar probes has been in oncology, their applications are extending to other areas like inflammation, viral, metabolic, and neurodegenerative diseases. This broadening scope underscores the versatile potential of epigenetic probes in various fields of biomedical research (Ackloo, Brown, & Müller, 2017).
properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.48 |
IUPAC Name |
(S)-1-Methyl-N-(2-((2-methylpyrrolidin-1-yl)methyl)-1H-benzo[d]imidazol-5-yl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |
InChI Key |
QGNDVASWIHEXCL-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C4NC(CN5[C@@H](C)CCC5)=NC4=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SGC-iMLLT; SGC iMLLT; SGCiMLLT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








